molecular formula C13H8N2O3 B2684365 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 423152-35-6

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2684365
CAS No.: 423152-35-6
M. Wt: 240.218
InChI Key: MFIIGBLRSINRIG-UHFFFAOYSA-N
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Description

The compound "3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide" is similar to the one you’re asking about. It has a molecular weight of 234.28 and is a solid at room temperature . Another related compound is “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” with a molecular weight of 233.22 .


Molecular Structure Analysis

The molecular structure of these compounds involves a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group . This group consists of a fused ring system with an isoindole ring attached to a 1,3-dioxo group.


Physical and Chemical Properties Analysis

The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” is a solid at room temperature with a melting point of 186-188°C . “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is also a solid .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of 1,3,4-oxadiazaheterocycles, which are of significant interest due to their potential applications in medicinal chemistry and materials science. Through Vilsmeier-Haack reaction from 2-(pyrrol-1-yl) phthalimide, it facilitates the creation of complex molecular architectures, including pyrroloxadiazino isoin-doles and pyrroloxa(or thia)diazepinoisoindolones, showcasing its versatility in synthetic organic chemistry (Guesdon et al., 2001).

Supramolecular Chemistry

In supramolecular chemistry, this compound has contributed to the development of high nuclearity {Mn(III)25} barrel-like cluster formations, which display single-molecule magnetic behavior. This highlights its role in advancing the understanding of molecular magnets, a key area in the development of next-generation data storage and quantum computing technologies (Giannopoulos et al., 2014).

Organic Synthesis and Catalysis

The structure of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde has also been exploited in the context of organic synthesis, demonstrating its utility in redox-neutral annulations and C–H bond functionalization. Such transformations underscore its importance in the construction of complex organic molecules with potential applications in drug discovery and material science (Zhu & Seidel, 2017).

Advancements in Medicinal Chemistry

Furthermore, the compound has been used in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activity. This research illustrates the compound's role in facilitating the rapid construction of spirooxindole derivatives, which are valuable in medicinal chemistry for their potential therapeutic applications (Chen et al., 2009).

Mechanism of Action

The mechanism of action for these compounds is not specified in the available resources .

Safety and Hazards

The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” has a GHS06 pictogram and the signal word is “Danger”. The hazard statement is H301 .

Properties

IUPAC Name

1-(1,3-dioxoisoindol-2-yl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-8-9-4-3-7-14(9)15-12(17)10-5-1-2-6-11(10)13(15)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIGBLRSINRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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